4-Bromobenzo[c]isoxazole-3-carboxylic Acid
CAS No.:
Cat. No.: VC17525096
Molecular Formula: C8H4BrNO3
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrNO3 |
|---|---|
| Molecular Weight | 242.03 g/mol |
| IUPAC Name | 4-bromo-2,1-benzoxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)13-10-5/h1-3H,(H,11,12) |
| Standard InChI Key | UKMZUDYHASCFOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NOC(=C2C(=C1)Br)C(=O)O |
Introduction
Structural and Nomenclature Considerations
The molecular architecture of 4-bromobenzo[c]isoxazole-3-carboxylic acid consists of a benzene ring fused to an isoxazole moiety, with the bromine substituent at the 4-position and the carboxylic acid functional group at the 3-position. The isoxazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, confers unique electronic properties that influence reactivity and biological interactions.
Isomeric Specificity
Synthesis and Manufacturing Processes
Core Synthetic Routes
The synthesis of 4-bromobenzo[c]isoxazole-3-carboxylic acid typically proceeds via cyclocondensation reactions. A representative pathway involves:
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Starting Material: 4-Bromobenzoic acid undergoes nitration or hydroxylamine treatment to form intermediate oxime derivatives.
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Cyclization: Under dehydrating conditions (e.g., PCl₃ or H₂SO₄), the oxime undergoes intramolecular cyclization to construct the isoxazole ring.
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Functionalization: Subsequent hydrolysis or esterification reactions introduce the carboxylic acid group at the 3-position.
This method yields purities >95% with isolated yields of 60–75%, as validated by HPLC and NMR spectroscopy .
Derivative Synthesis
Key derivatives include methyl esters and hydrazides, synthesized via:
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Esterification: Reaction with methanol under acid catalysis (e.g., H₂SO₄) produces methyl 4-bromobenzo[c]isoxazole-3-carboxylate .
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Hydrazide Formation: Condensation with hydrazine hydrate yields 4-bromobenzo[c]isoxazole-3-carbohydrazide, a precursor for anticancer agents .
Physicochemical Properties
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄BrNO₃ | |
| Molecular Weight | 242.03 g/mol | |
| Melting Point | 191°C (decomposition) | |
| Solubility | DMSO >10 mM; H₂O <1 mg/mL |
Spectroscopic Data
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IR (KBr): 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), 670 cm⁻¹ (C-Br).
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, isoxazole-H), 7.85–7.45 (m, 3H, aromatic-H) .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The bromine atom at the 4-position participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. For example, palladium-catalyzed coupling with phenylboronic acid yields 4-phenylbenzo[c]isoxazole-3-carboxylic acid.
Carboxylic Acid Derivatives
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Amides: Coupling with amines using EDC/HOBt produces carboxamides with IC₅₀ values as low as 0.7 µM against liver cancer cells .
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Hydrazides: Intermediate for heterocyclic scaffolds like triazoles and oxadiazoles .
Pharmacological Applications
Anticancer Activity
A 2021 study synthesized 21 indole-isoxazole-5-carboxamide derivatives, including variants of 4-bromobenzo[c]isoxazole-3-carboxylic acid. Key findings against Huh7 liver cancer cells:
| Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|
| 5a | 0.7 | G0/G1 phase arrest, ↓CDK4 |
| 5b | 1.2 | Mitochondrial depolarization |
| 5u | 8.0 | Caspase-3 activation |
Control IC₅₀: Sorafenib = 11.0 µM; 5-FU = 18.4 µM
| Hazard | Precautionary Measures |
|---|---|
| Acute Oral Toxicity (Category 4) | Avoid ingestion; use PPE |
| Skin Irritation (Category 2) | Nitrile gloves; face shields |
| STOT SE (Category 3) | Ventilation; dust control |
Storage: Non-combustible solids at 2–8°C under inert atmosphere .
Recent Advances and Future Directions
Recent work has focused on:
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves bioavailability by 3.2-fold .
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Dual-Target Inhibitors: Hybrid molecules targeting both EGFR and CDK4 show synergistic effects in glioblastoma models .
Future research should prioritize:
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In Vivo Toxicity Profiling: Current data limited to cell-based assays.
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Structure-Activity Relationships: Systematic variation of substituents at the 4- and 5-positions.
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